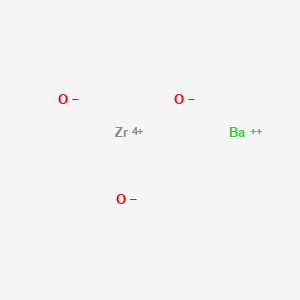

![molecular formula C10H14OS B077251 2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol CAS No. 10341-45-4](/img/structure/B77251.png)

2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol, commonly known as DMP-777, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a phenol derivative, which means it contains a hydroxyl group (-OH) attached to an aromatic ring. DMP-777 has been studied extensively for its potential applications in various fields, including medicine, agriculture, and industry.

Wirkmechanismus

The mechanism of action of DMP-777 involves its ability to undergo a redox reaction with ROS, resulting in the formation of a highly fluorescent compound. The fluorescence intensity of DMP-777 is directly proportional to the concentration of ROS present in the system, making it an excellent tool for quantifying ROS levels in biological samples.

Biochemical and Physiological Effects:

DMP-777 has been found to have minimal toxicity and side effects in biological systems, making it an ideal probe for studying ROS in vivo. Studies have shown that DMP-777 can penetrate cell membranes and accumulate in mitochondria, where it can detect ROS levels and monitor their changes over time. This property of DMP-777 makes it a valuable tool for studying the effects of oxidative stress on mitochondrial function and cellular metabolism.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using DMP-777 as a fluorescent probe is its high sensitivity and selectivity for ROS detection. It can detect ROS levels in real-time, allowing researchers to monitor changes in oxidative stress levels over time. However, DMP-777 has some limitations, including its limited solubility in water and its potential for photobleaching under prolonged exposure to light. These limitations can be overcome by using appropriate solvents and optimizing the experimental conditions.

Zukünftige Richtungen

There are several future directions for research on DMP-777. One potential area of research is its use as a diagnostic tool for detecting oxidative stress-related diseases such as cancer and neurodegenerative disorders. Another potential application is its use as a therapeutic agent for treating these diseases by targeting ROS levels. Additionally, further research can be done to optimize the synthesis methods of DMP-777 and to develop new derivatives with enhanced properties for ROS detection. Overall, DMP-777 has significant potential for advancing scientific research in various fields and has promising applications for improving human health and well-being.

Synthesemethoden

DMP-777 can be synthesized through various methods, including the reaction of 2,4-dimethylphenol with methylthiomethyl chloride in the presence of a base such as sodium carbonate. Another method involves the reaction of 2,4-dimethylphenol with methylthiomethyl ether in the presence of a strong acid such as hydrochloric acid. These methods result in the formation of DMP-777 in high yields and purity.

Wissenschaftliche Forschungsanwendungen

DMP-777 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for detecting reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases such as cancer, Alzheimer's, and Parkinson's. DMP-777 has been found to be highly sensitive and selective in detecting ROS, making it a valuable tool for studying oxidative stress in biological systems.

Eigenschaften

IUPAC Name |

2,4-dimethyl-6-(methylsulfanylmethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-7-4-8(2)10(11)9(5-7)6-12-3/h4-5,11H,6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTQKQGLODNYNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)CSC)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30493825 |

Source

|

| Record name | 2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10341-45-4 |

Source

|

| Record name | 2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Silane, [(4-methoxyphenyl)methoxy]trimethyl-](/img/structure/B77189.png)